3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene
Description
Properties
CAS No. |
2098-65-9 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H28O3/c1-12(23)22(25)9-7-16-14-5-4-13-10-19(24)15-11-18(15)21(13,3)17(14)6-8-20(16,22)2/h4-5,10,14-18,25H,6-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
HEQOAVAMLQHQHC-BCJMKXOLSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Phenanthrene Derivatives
Photochemical Cyclopropanation
Photochemical methods are widely employed for introducing cyclopropane rings into PAH frameworks. A seminal approach involves irradiating phenanthrene derivatives with ultraviolet (UV) light in the presence of diazomethane (CH2N2) or its derivatives. This generates reactive carbene intermediates, which undergo [2+1] cycloaddition with the aromatic π-system. For instance, irradiation of 9-vinylphenanthrene with diazoacetate under UV light (λ = 365 nm) yields the cyclopropanated product with 68% efficiency. Key parameters include:
- Light source : UV-A (315–400 nm) for optimal carbene generation.
- Solvent : Dichloromethane or tetrahydrofuran for stabilizing reactive intermediates.
- Temperature : Room temperature to prevent side reactions.
Transition Metal-Catalyzed Cyclopropanation
Transition metals such as rhodium (Rh) and copper (Cu) facilitate stereoselective cyclopropanation. Rhodium(II) acetate catalyzes the reaction between phenanthrene and ethyl diazoacetate, achieving 75% yield under inert conditions. Copper(I) triflate, in contrast, enables room-temperature reactions but with lower enantioselectivity (45% ee).
Table 1: Comparative Analysis of Cyclopropanation Methods
| Method | Catalyst | Yield (%) | Selectivity | Conditions |
|---|---|---|---|---|
| Photochemical | None | 68 | Low | UV-A, 25°C |
| Rhodium(II) Acetate | Rh2(OAc)4 | 75 | High | N2, 60°C, 12 h |
| Copper(I) Triflate | CuOTf | 62 | Moderate | RT, 6 h |
Radical-Mediated Synthesis
Gas-Phase Radical Coupling
Gas-phase reactions involving indenyl (C9H7- ) and cyclopentadienyl (C5H5- ) radicals form cyclopropanated intermediates. For example, the reaction of 1-indenyl with cyclopentadienyl at 1,200 K produces benzofulvalene (C14H10), which isomerizes to 3'H-Cyclopropacyclopenta[a]phenanthrene via hydrogen atom-assisted aromatization. This pathway dominates in high-temperature environments (e.g., combustion processes), with phenanthrene yields exceeding 80% under optimized conditions.
Solution-Phase Radical Cyclization
In solution, azobisisobutyronitrile (AIBN) initiates radical cascades in brominated phenanthrene precursors. For instance, 9-bromophenanthrene reacts with allyltrimethylsilane under AIBN (1 mol%), yielding the cyclopropanated product in 55% yield after 24 h. Limitations include competing dimerization and over-reduction.
Catalytic Hydrogenation-Rearrangement Sequences
Diels-Alder/Retro-Diels-Alder Strategy
A two-step protocol involves Diels-Alder cycloaddition followed by retro-Diels-Alder fragmentation:
Palladium-Catalyzed C–H Activation
Palladium(II) acetate mediates intramolecular C–H activation in bromocyclopentaphenanthrenes. For example, 7-bromo-cyclopenta[a]phenanthrene undergoes cyclopropanation in the presence of Pd(OAc)2 (5 mol%) and cesium carbonate (Cs2CO3), yielding 82% product. The mechanism involves oxidative addition of Pd(0) to the C–Br bond, followed by reductive elimination to form the cyclopropane.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Transition metal-catalyzed methods (Rh, Pd) offer superior yields (75–82%) but face scalability challenges due to costly catalysts. Photochemical routes are more scalable but require specialized UV equipment. Gas-phase radical coupling, while efficient, is limited to niche industrial applications.
Stereochemical Control
Rhodium catalysts provide enantiomeric excess (ee) up to 90% for chiral derivatives, whereas radical methods lack stereoselectivity. Recent advances in chiral copper complexes (e.g., Cu–BOX) show promise for achieving 70% ee in asymmetric cyclopropanation.
Chemical Reactions Analysis
Types of Reactions
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, including the formation of van-der-Waals complexes and subsequent isomerization and aromatization processes . These reactions are often facilitated by the presence of specific radicals and intermediates.
Comparison with Similar Compounds
(a) 16,17-Dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene
- Structure : Lacks the cyclopropane ring but retains the cyclopenta[a]phenanthrene core with a hydroxyl group at C-11.
- Activity: Demonstrated carcinogenicity in mice despite lacking conjugation in ring D, suggesting metabolic activation (e.g., oxidation at C-17) is critical .
- Key Difference : The absence of the cyclopropane ring and ester substituents reduces its pharmaceutical utility compared to Cyproterone acetate.
(b) 11-Methyl-cyclopenta[a]phenanthren-17-one
- Structure : Features a methyl group at C-11 and a ketone at C-15.
- Activity: Exhibited high carcinogenic potency in mouse skin painting studies (~30 µg dose, twice weekly), comparable to benzo(a)pyrene derivatives .
- Comparison: The 11-methyl group enhances carcinogenicity, while Cyproterone acetate’s 6-chloro and 17α-acetoxy groups redirect activity toward hormonal modulation .
Polycyclic Aromatic Hydrocarbons (PAHs)
(a) 4H-Cyclopenta[def]phenanthrene
(b) Benzo(a)pyrene Diol-Epoxides
- Structure : Diol-epoxide metabolites of benzo(a)pyrene with stereochemical variations.
- Activity : The (+)-7β,8α-dihydroxy-9α,10α-epoxide enantiomer showed 60% tumor-initiating activity relative to benzo(a)pyrene, while the (-)-enantiomer was weakly active (<2%) .
- Comparison: Stereochemistry and epoxide positioning critically influence carcinogenicity, contrasting with Cyproterone acetate’s steroidal activity .
(a) Drospirenone
(b) Cyclopenta(def)phenanthrenone
- Structure : Cyclopenta[def]phenanthrene with a ketone group (C15H18O).
- Activity: The ketone introduces polarity, altering reactivity compared to non-oxidized PAHs. No therapeutic use reported .
Structural and Functional Comparison Table
Key Research Findings
Carcinogenicity and Substitution Patterns: Methyl groups at C-11 in cyclopenta[a]phenanthrenes correlate with high carcinogenicity, whereas chlorine and ester groups in Cyproterone acetate mitigate toxicity and enhance hormonal activity .
Metabolic Activation: Non-conjugated cyclopenta[a]phenanthrenes (e.g., 16,17-dihydro-11-hydroxy) may undergo metabolic oxidation to form reactive intermediates, mimicking carcinogenic PAHs .
Environmental vs. Therapeutic Roles : Cyclopenta[def]phenanthrene derivatives in tars pose environmental risks, while synthetic cyclopropa-fused steroids target specific biological pathways .
Biological Activity
3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with significant biological implications. Its unique structure allows it to interact with various biological systems, making it a compound of interest in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has the following chemical characteristics:
- Molecular Formula : C18H12
- Molecular Weight : 228.29 g/mol
- CAS Number : 2098-65-9
The compound features a cyclopropane ring fused with a cyclopentaphenanthrene structure, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene can be attributed to its interactions with various biological macromolecules, particularly enzymes and receptors.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound can inhibit cytochrome P450 enzymes (CYPs), which are critical for drug metabolism and the detoxification of xenobiotics. Studies have shown that derivatives of phenanthrene, including 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene, exhibit differential binding affinities to CYP enzymes such as CYP1A1 and CYP2A6, influencing their metabolic pathways .
Antioxidant Activity
3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has also been noted for its potential antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial in preventing cellular damage associated with various diseases .
Case Study 1: Hepatotoxicity Assessment
A study evaluated the hepatotoxic effects of 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene in rat liver models. The results indicated that exposure led to elevated liver enzymes (ALT and AST), suggesting liver damage. Histopathological analysis revealed necrosis and inflammation in liver tissues .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways while inhibiting cell proliferation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H12 |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 2098-65-9 |
| CYP Enzyme Interaction | CYP1A1, CYP2A6 |
| Antioxidant Activity | Yes |
| Cytotoxicity | Positive in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
